molecular formula C6H6F2N2O B2958642 2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone CAS No. 1174839-82-7

2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2958642
CAS No.: 1174839-82-7
M. Wt: 160.124
InChI Key: VBEPRYRQRBOKGI-UHFFFAOYSA-N
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Description

2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess various pharmacological activities. This compound is of interest due to its unique molecular structure, which includes two fluorine atoms and a pyrazole ring, making it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with difluoromethylating agents under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, alcohols, and substituted pyrazoles.

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The compound can form hydrogen bonds and cation-π interactions with enzymes or receptors, affecting their activity. The presence of fluorine atoms enhances the compound’s metabolic stability and lipophilicity, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: This compound has a similar structure but contains an acetic acid group instead of an ethanone group.

    6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: This compound contains a pyrazole ring and difluoromethyl groups but has a more complex structure with additional rings.

Uniqueness

2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of a pyrazole ring and difluoromethyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-difluoro-1-(1-methylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-3-4(2-9-10)5(11)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPRYRQRBOKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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